An In-Depth Technical Guide to tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate: Synthesis, Properties, and Applications
Abstract
Introduction
tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate belongs to the class of Boc-protected bromoanilines, which are pivotal intermediates in modern organic synthesis. The presence of a bromine atom on the aromatic ring offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.[2] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable moiety for the amino functionality, allowing for sequential and controlled synthetic transformations.[3][4] This combination of a reactive halogen and a protected amine makes this compound a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.[2]
Physicochemical Properties
As a dedicated CAS number for tert-butyl (2-bromo-4,5-dimethylphenyl)carbamate could not be identified, the following table presents estimated physicochemical properties based on structurally similar compounds such as N-Boc aniline and other substituted bromoanilines.[5]
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₈BrNO₂ | - |
| Molecular Weight | 300.19 g/mol | - |
| Appearance | White to off-white solid | Based on analogous Boc-protected anilines.[5] |
| Melting Point | 130-140 °C | Estimated from similar compounds like N-Boc aniline (133-137 °C).[5] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and DMSO; insoluble in water. | Based on the properties of similar organic compounds.[6][7] |
| pKa | ~14 | Estimated based on the pKa of N-Boc aniline.[5] |
Synthesis of tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate
The synthesis of the title compound is achieved through the protection of the amino group of 2-bromo-4,5-dimethylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding method for the introduction of the Boc protecting group onto an amine.[4]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate and the release of a tert-butoxycarbonyl leaving group, which subsequently decomposes to isobutylene and carbon dioxide.
Caption: Boc protection mechanism of 2-bromo-4,5-dimethylaniline.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2-bromo-4,5-dimethylaniline (CAS: 22364-29-0)[1]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4,5-dimethylaniline (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture. Caution: Gas evolution (CO₂) will occur.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure tert-butyl (2-bromo-4,5-dimethylphenyl)carbamate.
-
Caption: Workflow for the synthesis of the target compound.
Applications in Research and Drug Development
tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups.
-
Cross-Coupling Reactions: The aryl bromide moiety serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse compound libraries for high-throughput screening.[2]
-
Synthesis of Heterocycles: The protected amine and the bromo-substituent can be strategically manipulated to construct various heterocyclic scaffolds, which are prevalent in many biologically active molecules.
-
Intermediate in Pharmaceutical Synthesis: Boc-protected anilines are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10] The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then undergo further functionalization.[4]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling tert-butyl (2-bromo-4,5-dimethylphenyl)carbamate and its precursors.
Hazard Identification:
-
2-bromo-4,5-dimethylaniline (precursor): Based on data for similar bromoanilines, this compound should be considered harmful if swallowed or inhaled, and toxic in contact with skin.[11][12][13] It may cause skin and eye irritation.[11][14] Prolonged or repeated exposure may cause damage to organs.[12][13]
-
Di-tert-butyl dicarbonate (reagent): This reagent is a flammable solid and is fatal if inhaled.[15] It causes serious eye damage and skin irritation, and may cause an allergic skin reaction and respiratory irritation.[15]
-
tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate (product): While specific data is unavailable, it should be handled with care, assuming potential for skin and eye irritation.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.[15]
-
Di-tert-butyl dicarbonate should be stored in plastic containers as it can slowly decompose and build up pressure in sealed glass containers.[8]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate is a strategically important synthetic intermediate with significant potential in the fields of drug discovery and materials science. While a specific CAS number is not prominently documented, its synthesis from readily available starting materials is straightforward. This guide provides the necessary information for its preparation, handling, and utilization in further synthetic endeavors, empowering researchers to leverage its unique chemical properties for the development of novel and complex molecules.
References
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]
-
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. MySkinRecipes. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate [myskinrecipes.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. N-BOC ANILINE | 3422-01-3 [chemicalbook.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 15. fishersci.com [fishersci.com]

